(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure includes a Z-configured benzylidene moiety (2-chloro-6-fluorophenyl) at position 5 and a 4-methoxyphenyl group at position 2. The 2-thioxo group enhances electronic delocalization, influencing reactivity and biological activity.
Properties
Molecular Formula |
C17H11ClFNO2S2 |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11ClFNO2S2/c1-22-11-7-5-10(6-8-11)20-16(21)15(24-17(20)23)9-12-13(18)3-2-4-14(12)19/h2-9H,1H3/b15-9- |
InChI Key |
MGWNGRYXBOSMML-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
The synthesis predominantly employs Knoevenagel condensation, where the active methylene group of 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one reacts with 2-chloro-6-fluorobenzaldehyde under basic conditions. The mechanism involves deprotonation of the thiazolidinone’s C5 methylene group, nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to form the Z-configured benzylidene derivative.
Reaction Conditions:
-
Solvent: Ethanol or toluene
-
Catalyst: Ammonium acetate, piperidine, or l-proline
-
Temperature: Reflux (78–110°C)
Example Protocol (Adapted from):
-
Combine equimolar 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (0.015 mol) and 2-chloro-6-fluorobenzaldehyde (0.015 mol) in 15 mL ethanol.
-
Add 1.1 mL concentrated ammonia and reflux until dissolution.
-
Introduce 1.00 g ammonium chloride dissolved in 2 mL hot water.
-
Reflux for 2 hours, cool, and filter the precipitate.
-
Wash with water and 50% ethanol, then recrystallize from anhydrous ethanol.
Stereoselectivity and Z-Isomer Formation
The reaction exclusively yields the Z-isomer due to steric hindrance between the thioxo group and the benzylidene aryl ring, as confirmed by X-ray crystallography. This configuration is critical for maintaining planar geometry, which enhances interactions with biological targets.
Multi-Step Synthetic Pathways
Alkylation and Functional Group Interconversion
A patent-derived method (US 6,670,373 B1) outlines a two-step approach:
-
Step 1: Synthesis of 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one via cyclization of 4-methoxyphenyl isothiocyanate with chloroacetic acid.
-
Step 2: Benzylidene introduction via Knoevenagel condensation, as described in Section 2.1.
-
Molar Ratio: 1:1 (thiazolidinone:aldehyde)
-
Catalyst: Piperidine (0.5 eq)
-
Purity: >95% (HPLC)
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time from hours to minutes while improving yield. A modified protocol involves:
-
Solvent: Polyethylene glycol-300
-
Power: 300 W
-
Time: 15–20 minutes
-
Yield: 78%
Optimization Strategies and Catalytic Innovations
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | Ammonium acetate | 65 | 2 |
| Toluene | l-Proline | 70 | 4 |
| DMF | Sodium acetate | 68 | 3 |
| PEG-300 | None | 78 | 0.25 |
Green Chemistry Approaches
-
Aqueous Media: Reactions in water with β-cyclodextrin as a phase-transfer catalyst achieve 60% yield.
-
Ionic Liquids: [BMIM][BF₄] enhances reaction rate (1.5 hours) and yield (73%).
Analytical Characterization
Spectroscopic Data
X-Ray Crystallography
Crystal structure analysis confirms the Z-configuration, with dihedral angles of 12.3° between the thiazolidinone and benzylidene planes.
Challenges and Practical Considerations
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group or the thiazolidinone ring.
Substitution: Halogen substituents (chloro and fluoro) can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with new functional groups.
Scientific Research Applications
Overview
(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, anticancer, and anticonvulsant therapies.
Biological Activities
1. Antimicrobial Properties
Thiazolidinone derivatives, including the compound in focus, have demonstrated significant antimicrobial activity. The presence of halogen substituents, like chlorine and fluorine, enhances their efficacy against various pathogens. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
2. Anticancer Activity
The compound exhibits promising anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Research indicates that thiazolidinones can target multiple pathways involved in tumor growth, making them suitable candidates for further development as anticancer agents. Specific studies have highlighted its effectiveness against breast cancer (MCF-7), hepatocellular carcinoma (HePG-2), and prostate cancer (PC-3) cell lines .
3. Anticonvulsant Effects
Preclinical models suggest that this thiazolidinone derivative may modulate GABAergic activity in the central nervous system, indicating potential use as an anticonvulsant medication. Its mechanism may involve sodium channel blockade and enhancement of inhibitory processes within the CNS .
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. The thiazolidinone core combined with specific substituents influences its pharmacological properties:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine and Fluorine Substituents | Enhance antimicrobial efficacy |
| Benzylidene Group | Contributes to anticancer activity |
| Methoxy Group | Potentially modulates pharmacokinetics |
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on various thiazolidinone derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against a panel of bacterial strains and fungi. The results indicated that modifications in the substituent groups could lead to enhanced potency against resistant strains .
Case Study 2: Anticancer Screening
In vitro testing of this compound against several cancer cell lines revealed IC50 values comparable to established chemotherapeutic agents like Doxorubicin. The compound's ability to induce apoptosis was confirmed through flow cytometry assays, highlighting its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular processes.
Signal Transduction: The compound can affect signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Structural Comparisons
Substituent Effects on the Benzylidene Moiety
- Target Compound : The 2-chloro-6-fluorobenzylidene group introduces steric hindrance and electronic effects due to halogens at adjacent positions. Chlorine (electronegative, σ-electron-withdrawing) and fluorine (strong inductive effect) may enhance stability and influence intermolecular interactions .
- (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () : The 2-hydroxy group enables intramolecular hydrogen bonding (C–H⋯S, O–H⋯O), forming S(6) and R₂²(7/10) motifs. This stabilizes the crystal lattice but reduces solubility compared to halogenated analogs .
- (5Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one (): The 3-fluoro substituent lacks steric hindrance, allowing planar conformation (dihedral angle: <10° between thiazolidinone and benzylidene rings). This enhances π-π stacking and antimicrobial activity .
Substituent Effects at Position 3
- 3-Phenyl Derivatives () : Phenyl groups at position 3 exhibit weaker electron-donating effects, resulting in lower bioactivity but higher crystallinity due to C–H⋯π interactions .
Crystallographic Data
Biological Activity
(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of halogen substituents and aromatic groups, contribute to its pharmacological potential.
- Molecular Formula : C19H13ClFN3O3S
- Molar Mass : 417.84 g/mol
- Density : 1.49 ± 0.1 g/cm³ (Predicted)
- Boiling Point : 599.2 ± 60.0 °C (Predicted)
- pKa : -2.57 ± 0.20 (Predicted)
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, which highlight its efficacy against a range of pathogens and cancer cell lines.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In particular:
- The compound demonstrated effectiveness against multiple bacterial strains, including both gram-positive and gram-negative bacteria.
- A study reported that derivatives similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 62.5 µg/mL against various pathogens such as Candida species and Klebsiella pneumoniae .
Anticancer Activity
Thiazolidinones are recognized for their anticancer potential:
- The compound has been shown to inhibit cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines.
- It acts by modulating key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
The thiazolidinone scaffold is associated with anti-inflammatory properties:
- Compounds within this class have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Shi et al., 1996 | Identified thiazolidinone derivatives with notable antitumor activity through apoptosis induction in cancer cells. |
| Kulabaş et al., 2017 | Demonstrated antiviral properties in thiazolidinone compounds, suggesting potential for treating viral infections. |
| Kaspady et al., 2009 | Reported antibacterial activity against various strains, with specific focus on the efficacy of halogenated derivatives. |
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of DNA gyrase and COX enzymes, impacting bacterial replication and inflammatory processes.
- Apoptosis Induction : By influencing apoptotic pathways, it promotes programmed cell death in cancer cells.
- Biofilm Disruption : Some studies suggest that thiazolidinone derivatives can disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy against chronic infections .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one?
Methodological Answer:
Key parameters include:
- Temperature control : Reactions often require precise thermal conditions (e.g., reflux in ethanol or DMF) to avoid side reactions .
- Solvent selection : Polar aprotic solvents like DMF or ethanol enhance reactivity and solubility of intermediates .
- Catalysts : Acidic or basic catalysts (e.g., sodium acetate) are critical for condensation and cyclization steps .
- Monitoring : Thin-layer chromatography (TLC) and HPLC are used to track reaction progress and purity .
Advanced: How can researchers resolve low yields or by-product formation during multi-step synthesis?
Methodological Answer:
- Reaction optimization : Adjust stoichiometry (e.g., excess oxocompound for thiosemicarbazide reactions) to drive conversions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
- Purification : Use gradient recrystallization (DMF-acetic acid mixtures) or column chromatography to isolate the product .
Basic: What analytical techniques confirm the molecular structure of the compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR identify substituents (e.g., methoxy, benzylidene) and Z-configuration .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 333.4 g/mol for analogs) .
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., C–H···O interactions in thiazolidinone derivatives) .
Advanced: How should researchers address contradictions in spectral data during structural characterization?
Methodological Answer:
- Cross-validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing E/Z isomers via NOESY) .
- Computational modeling : DFT calculations predict chemical shifts and verify resonance assignments .
Basic: What methodologies assess the compound's antimicrobial activity?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Zone of inhibition : Agar diffusion assays quantify bactericidal/fungicidal effects .
Advanced: How can researchers elucidate the compound's mechanism of action in cancer cells?
Methodological Answer:
- Molecular docking : Screen against targets like EGFR or tubulin to predict binding affinity .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) and caspase-3 activation studies .
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .
Basic: How do structural modifications influence biological activity?
Methodological Answer:
- Substituent effects : Fluorine at the benzylidene position enhances antimicrobial potency, while methoxy groups improve solubility .
- Core modifications : Pyrazole or triazole rings appended to thiazolidinone alter selectivity (e.g., anticancer vs. anti-inflammatory) .
Advanced: What strategies validate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog synthesis : Prepare derivatives with varying substituents (e.g., chloro, ethoxy) and test in parallel .
- 3D-QSAR models : CoMFA/CoMSIA correlate steric/electronic properties with activity .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Degradation factors : Light-sensitive; store in amber vials at –20°C under inert atmosphere .
- Solubility : DMSO stock solutions (10 mM) remain stable for 6 months .
Advanced: How can researchers analyze degradation pathways under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to acidic/basic/oxidative conditions and monitor via LC-MS .
- Metabolite profiling : Incubate with liver microsomes to identify phase I/II metabolites .
Basic: What analytical methods quantify the compound in biological matrices?
Methodological Answer:
- HPLC-UV : Use C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .
- Calibration curves : Linear range 0.1–100 µg/mL (R > 0.99) .
Advanced: How can hyphenated techniques improve detection sensitivity?
Methodological Answer:
- LC-MS/MS : MRM transitions (e.g., m/z 333 → 215) achieve LOD of 0.01 ng/mL .
- GC-MS : Derivatize with BSTFA for volatile analysis of degradation products .
Basic: What interdisciplinary applications exist beyond medicinal chemistry?
Methodological Answer:
- Material science : Serve as a ligand for metal-organic frameworks (MOFs) due to sulfur/nitrogen donor atoms .
- Catalysis : Activate C–H bonds in cross-coupling reactions .
Advanced: How can computational chemistry guide experimental design?
Methodological Answer:
- Virtual screening : Prioritize analogs with predicted IC < 1 µM against kinase targets .
- MD simulations : Model protein-ligand stability over 100 ns to optimize binding .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- In vitro toxicity : Test in HEK293 cells (CC > 50 µM) before animal studies .
- PPE : Use nitrile gloves and fume hoods due to potential irritancy .
Advanced: How are in vivo toxicity profiles evaluated?
Methodological Answer:
- Rodent models : Acute toxicity (OECD 423) with histopathology of liver/kidney .
- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
